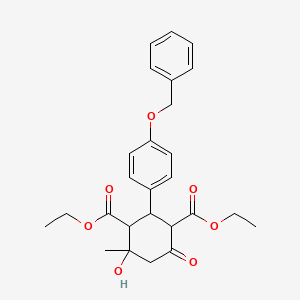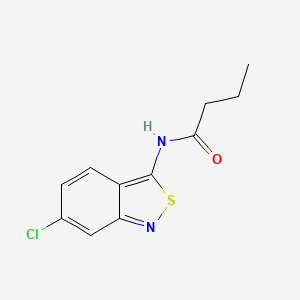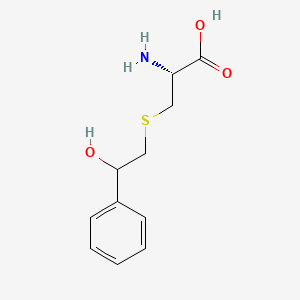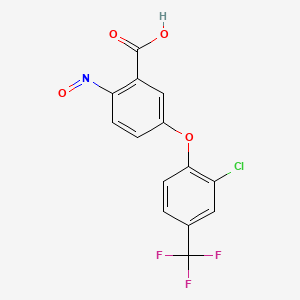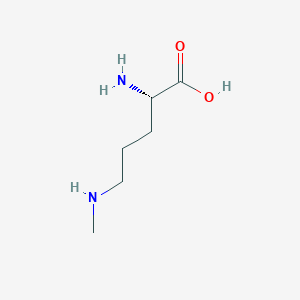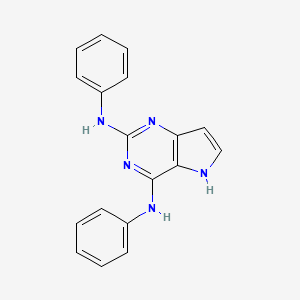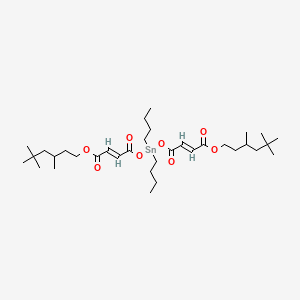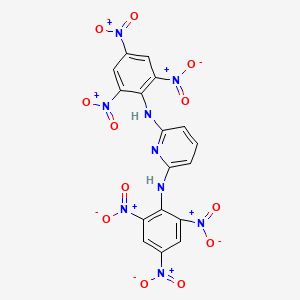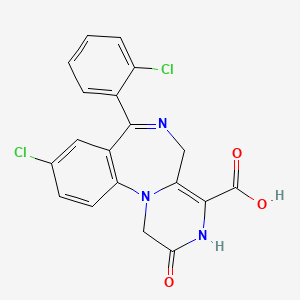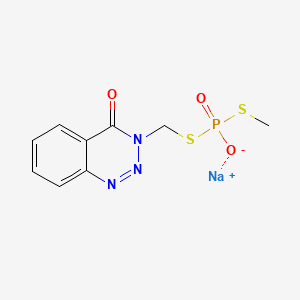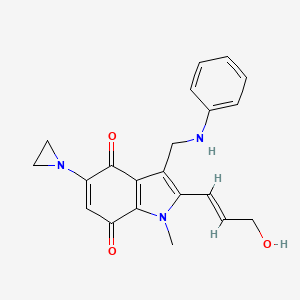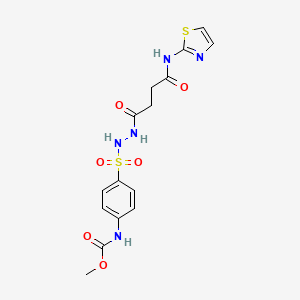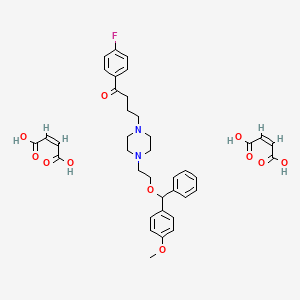
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N'-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate typically involves multiple steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the benzhydryloxy group: This step involves the reaction of piperazine with 4-methoxybenzhydrol in the presence of a suitable catalyst.
Attachment of the fluorobenzoyl group: This is done by reacting the intermediate with 4-fluorobenzoyl chloride under anhydrous conditions.
Formation of the dimaleate salt: The final compound is obtained by reacting the intermediate with maleic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- **N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-chlorobenzoyl)propyl)piperazine dimaleate
- **N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-bromobenzoyl)propyl)piperazine dimaleate
Uniqueness
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its chloro- or bromo- counterparts. This uniqueness can be reflected in its reactivity, binding affinity, and overall efficacy in various applications.
特性
CAS番号 |
65329-80-8 |
|---|---|
分子式 |
C38H43FN2O11 |
分子量 |
722.8 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C30H35FN2O3.2C4H4O4/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24;2*5-3(6)1-2-4(7)8/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
VTZQWHCMGAKHID-SPIKMXEPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(OCCN2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


